Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride
Overview
Description
Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 . It has a molecular weight of 281.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2.2ClH/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9;;/h3-5,8,10H,2,6-7,12H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
The compound has a molecular weight of 281.18 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization Techniques
The compound has been involved in the study of pharmaceutical compound polymorphism, showcasing its significance in the formulation and development of drugs. A study by Vogt et al. (2013) on polymorphic forms of a pharmaceutical compound, characterized using spectroscopic and diffractometric techniques, underscores the complexity of analytical and physical characterization in pharmaceutical research Vogt et al., 2013.
Application in Synthesis of Therapeutic Agents
The compound plays a critical role in the synthesis of dabigatran etexilate, an anticoagulant. Qi Ya-juan (2012) and Cheng Huansheng (2013) detailed the synthesis process, highlighting its utility in producing intermediates for pharmaceuticals. These methodologies offer insights into the manufacturing process of complex drug molecules, illustrating the compound's importance in medicinal chemistry Qi Ya-juan, 2012; Cheng Huansheng, 2013.
Analytical and Biochemical Research
In analytical chemistry, the compound has been used as an ion-pairing reagent for metal analyses in environmental and pharmaceutical samples, as outlined by Belin and Gülaçar (2005). This research demonstrates the compound's applicability in enhancing the detection and quantification of metal ions in complex matrices Belin & Gülaçar, 2005.
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-3-pyridin-3-ylpropanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9;;/h3-5,8,10H,2,6-7,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEBZTVRFOSNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CC=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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